molecular formula C9H16O3 B1348770 Tetrahydrofurfuryl butyrate CAS No. 2217-33-6

Tetrahydrofurfuryl butyrate

Cat. No.: B1348770
CAS No.: 2217-33-6
M. Wt: 172.22 g/mol
InChI Key: DPZVDLFOAZNCBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydrofurfuryl butyrate is a fatty acid ester . It is used as a flavoring agent in the food industry . The primary targets of this compound are likely to be the taste receptors in the human body, specifically those that respond to the flavors it imparts.

Mode of Action

Upon ingestion, it imparts specific flavors, such as pineapple and cheese , which are detected by these receptors. This interaction triggers a signal transduction pathway, leading to the perception of taste.

Pharmacokinetics

It is known that the compound is used as a flavoring agent, suggesting that it is likely to be rapidly absorbed and metabolized in the body to exert its flavor-enhancing effects .

Result of Action

The primary result of this compound’s action is the enhancement of flavor in foods. By interacting with taste receptors, it imparts specific flavors, enhancing the overall taste experience . .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s flavor-enhancing effects may be affected by the overall composition of the food in which it is used. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Tetrahydrofurfuryl butyrate plays a role in biochemical reactions as a fatty acid ester. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . This interaction is crucial for the metabolism and breakdown of this compound in biological systems. Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a related compound, is known to modulate cell proliferation, differentiation, and function in the gastrointestinal tract . This compound may exhibit similar effects, impacting the expression of genes involved in metabolic pathways and influencing cellular energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. For example, butyrate is known to act as a histone deacetylase inhibitor, affecting gene expression by altering chromatin structure . This compound may exert its effects through similar mechanisms, influencing the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that butyrate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic health, such as improving lipid profiles and reducing inflammation . At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and alterations in gut microbiota composition . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by esterases into tetrahydrofurfuryl alcohol and butyric acid . These metabolites can further participate in metabolic processes, such as the tricarboxylic acid cycle and fatty acid oxidation. The compound’s metabolism may also influence metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It may be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression by interacting with chromatin-modifying enzymes.

Properties

IUPAC Name

oxolan-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVDLFOAZNCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862877
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2217-33-6, 92345-48-7
Record name Tetrahydrofurfuryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-2-furyl)methyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROFURFURYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrofurfuryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tetrahydrofurfuryl butyrate affect plant tissue development?

A: this compound exhibits a unique effect on bean plants, notably the absence of root primordia formation near the application site []. Instead, it primarily stimulates xylem tissue, leading to callus formation largely composed of parenchymatous cells with areas of meristematic activity []. This response is localized within a few millimeters of the application site, unlike other tested substances [].

Q2: What is the significance of studying this compound's impact on plants?

A2: Understanding the specific effects of this compound on plant tissue, particularly its localized action and stimulation of specific cell types, can provide valuable insights into plant growth regulation and potential applications in agriculture. For instance, it could be further investigated for its use in controlling plant development or inducing specific tissue growth.

Q3: Can this compound be synthesized enzymatically, and what are the advantages of this approach?

A: While the provided abstracts don't detail the enzymatic synthesis process, one abstract mentions the use of immobilized lipase for esterification and transesterification reactions in producing this compound []. Enzymatic synthesis offers several benefits over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. Further research in this area could optimize the enzymatic synthesis of this compound.

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